molecular formula C18H12Cl2N2S B14953215 1-(2,6-dichlorobenzyl)-2-(thiophen-2-yl)-1H-benzimidazole

1-(2,6-dichlorobenzyl)-2-(thiophen-2-yl)-1H-benzimidazole

Cat. No.: B14953215
M. Wt: 359.3 g/mol
InChI Key: MTYQUGQBJDCTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,6-DICHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE is a heterocyclic compound that contains a benzodiazole ring fused with a thiophene ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-DICHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the desired product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-DICHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzodiazole derivatives.

Scientific Research Applications

1-[(2,6-DICHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,6-DICHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Materials Science: In organic semiconductors, the compound’s electronic properties facilitate charge transport, contributing to the material’s conductivity.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,6-DICHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE: Similar structure but with an imidazole ring instead of a benzodiazole ring.

    1-[(2,6-DICHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-PYRAZOLE: Similar structure but with a pyrazole ring instead of a benzodiazole ring.

Uniqueness

1-[(2,6-DICHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of a benzodiazole ring with a thiophene ring and a dichlorophenyl group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H12Cl2N2S

Molecular Weight

359.3 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-2-thiophen-2-ylbenzimidazole

InChI

InChI=1S/C18H12Cl2N2S/c19-13-5-3-6-14(20)12(13)11-22-16-8-2-1-7-15(16)21-18(22)17-9-4-10-23-17/h1-10H,11H2

InChI Key

MTYQUGQBJDCTLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)Cl)C4=CC=CS4

Origin of Product

United States

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